

Unveiling the Molecular Architecture of Ascochitine: A 2D NMR Spectroscopic Confirmation

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Compound of Interest

Compound Name: *Ascochitine*

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A definitive guide to the structural elucidation of the phytotoxin **Ascochitine**, this document provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques. Detailed experimental protocols and quantitative 2D NMR data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the molecule's structural confirmation.

The fungal metabolite **Ascochitine**, a phytotoxin with the molecular formula $C_{15}H_{16}O_5$, has been the subject of structural studies to ascertain its precise chemical architecture. Initial assignments pointed towards an ortho-quinone-methide structure, a hypothesis largely confirmed through detailed analysis of ^{13}C - 1H NMR coupling patterns. This guide delves into the pivotal role of two-dimensional NMR spectroscopy in unambiguously confirming the structure of **Ascochitine**, presenting the key correlational data and methodologies employed.

Comparative Analysis: 2D NMR vs. Alternative Structural Elucidation Methods

While 2D NMR spectroscopy stands as a powerful tool for delineating complex molecular structures in solution, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques.

Technique	Principle	Advantages	Limitations
2D NMR Spectroscopy (COSY, HSQC, HMBC)	Measures through-bond correlations between nuclei (^1H - ^1H , ^1H - ^{13}C) to establish connectivity.	Provides detailed atom-to-atom connectivity, non-destructive, applicable to solutions.	Requires relatively larger sample amounts, longer acquisition times, and complex data interpretation.
X-ray Crystallography	Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.	Provides the absolute and unambiguous 3D structure.	Requires a suitable single crystal, which can be difficult to obtain for many natural products.
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.	High sensitivity, provides molecular formula (with high resolution MS), and fragmentation data can suggest structural motifs.	Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy	Measures the absorption of infrared and UV-visible light, respectively, to identify functional groups and conjugated systems.	Provides information on functional groups present in the molecule.	Provides limited information on the overall carbon skeleton and connectivity.
Circular Dichroism (CD) Spectroscopy	Measures the differential absorption of left and right circularly polarized light by chiral molecules.	Provides information about the stereochemistry of the molecule.	Limited to chiral molecules and interpretation can be complex.

Structural Confirmation of Ascochitine by 2D NMR Spectroscopy

The structural backbone of **Ascochitine** was pieced together using a suite of 2D NMR experiments, primarily Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide unambiguous evidence for the connectivity of protons and carbons within the molecule.

^1H and ^{13}C NMR Chemical Shift Assignments for Ascochitine

The foundational one-dimensional ^1H and ^{13}C NMR spectra provide the chemical shifts of each unique proton and carbon atom in the **Ascochitine** molecule. These values, reported in parts per million (ppm), are crucial for interpreting the correlations observed in the 2D spectra.

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	-	12.00
2	-	18.20
3	-	12.42
4	-	27.87
5	6.20	100.51
6	-	158.27
7	3.13	36.74
8	-	141.33
9	-	117.34
10	-	115.22
11	-	179.44
12	-	101.55
13	-	178.00
14	-	161.73
15	-	174.17
2'	1.71, 1.76	-
2''	0.90	-
3'	2.23	-
OH	8.93	-

Note: The provided data from the Biological Magnetic Resonance Bank (BMRB) under accession bmse001311 was used for this table. Some proton assignments are based on interpretation of the 2D NMR correlation data.

Key 2D NMR Correlations for Ascochitine

The following tables summarize the critical correlations observed in the COSY, HSQC, and HMBC spectra of **Ascochitine**, which collectively confirm its planar structure and the connectivity of its substituent groups.

Table 1: Key ^1H - ^1H COSY Correlations

Correlating Protons	Interpretation
H-7 \leftrightarrow H-2'	Establishes the connection between the sec-butyl group and the main ring system.
H-2' \leftrightarrow H-2''	Confirms the ethyl moiety within the sec-butyl group.
H-2' \leftrightarrow H-3'	Confirms the methyl group attached to the sec-butyl chain.

Table 2: Key ^1H - ^{13}C HSQC Correlations

Proton	Correlated Carbon	Interpretation
6.20 (H-5)	100.51 (C-5)	Direct one-bond correlation confirming the assignment of the olefinic proton and carbon.
3.13 (H-7)	36.74 (C-7)	Direct one-bond correlation for the methine proton of the sec-butyl group.
1.71, 1.76 (H-2')	27.87 (C-4)	Direct one-bond correlation for the methylene protons of the sec-butyl group.
0.90 (H-2'')	12.00 (C-1)	Direct one-bond correlation for the terminal methyl protons of the sec-butyl group.
2.23 (H-3')	12.42 (C-3)	Direct one-bond correlation for the methyl protons attached to the sec-butyl chain.

Table 3: Key ^1H - ^{13}C HMBC Correlations

Proton	Correlated Carbons	Interpretation
6.20 (H-5)	C-6, C-9, C-10, C-12	Confirms the position of the olefinic proton and its connectivity within the quinone-methide ring system.
3.13 (H-7)	C-6, C-8, C-9, C-2', C-3'	Crucial correlations that link the sec-butyl group to the main ring at C-8 and confirm the surrounding carbon framework.
2.23 (H-3')	C-7, C-8	Further confirms the attachment of the sec-butyl group.
8.93 (OH)	C-13, C-14, C-15	Establishes the position of the hydroxyl group on the aromatic ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized for the structural elucidation of natural products like **Ascochitine**.

Sample Preparation

A sample of approximately 5 mg of purified **Ascochitine** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

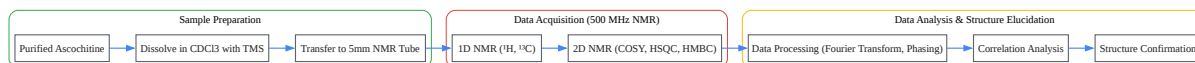
- ^1H NMR: A standard 1D proton experiment was run with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. 16 scans were accumulated.
- ^{13}C NMR: A standard 1D carbon experiment with proton decoupling was performed with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. 1024 scans were accumulated.
- COSY: A gradient-enhanced COSY experiment was acquired with a spectral width of 12 ppm in both dimensions. 256 t_1 increments were collected with 8 scans per increment.
- HSQC: A gradient-enhanced HSQC experiment was optimized for a one-bond $^1\text{J}_{\text{CH}}$ coupling constant of 145 Hz. The spectral width was 12 ppm in the ^1H dimension and 165 ppm in the ^{13}C dimension. 256 t_1 increments were collected with 16 scans per increment.
- HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral width was 12 ppm in the ^1H dimension and 220 ppm in the ^{13}C dimension. 512 t_1 increments were collected with 32 scans per increment.

Data Processing

All spectra were processed using Bruker TopSpin software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Phase and baseline corrections were applied to all spectra.

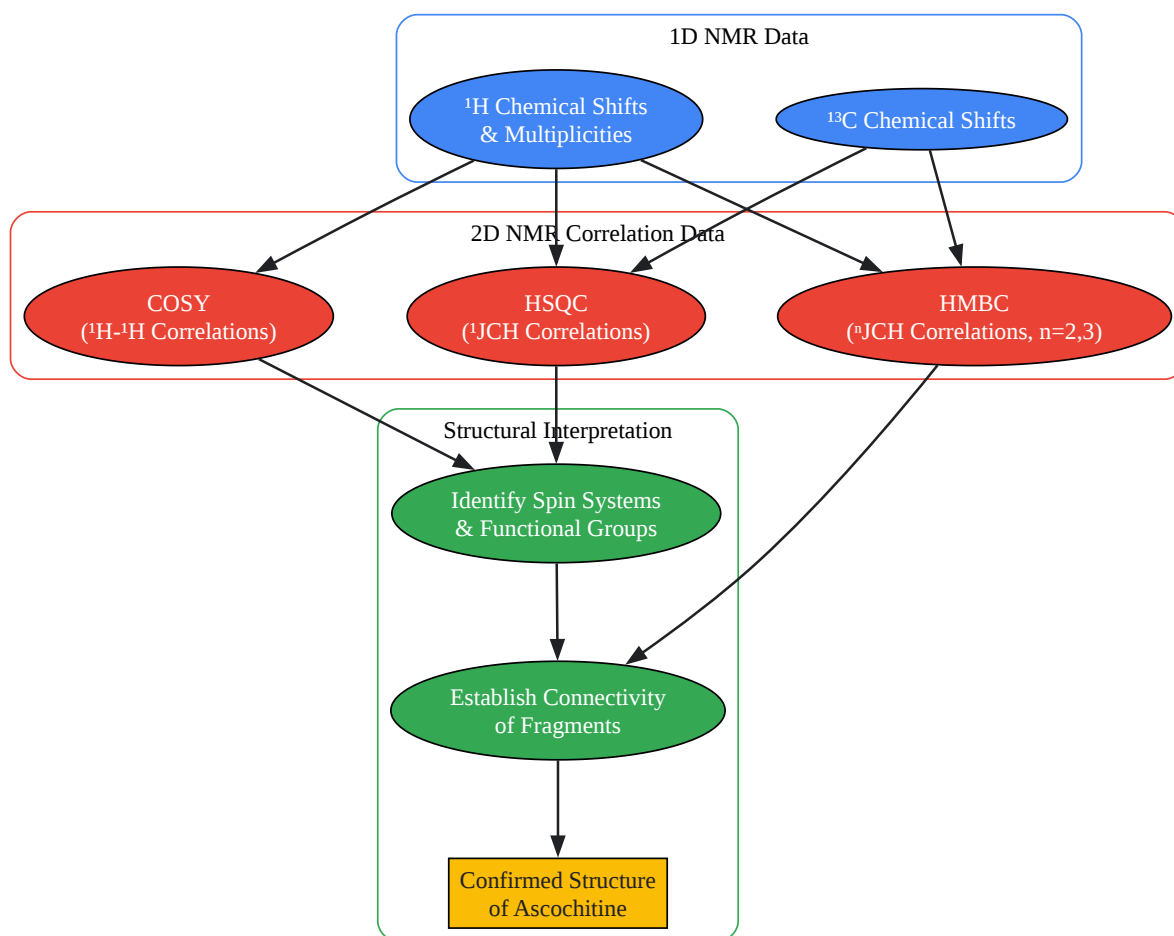
Visualizing the Path to Structure

The following diagrams illustrate the workflow and logic applied in the structural elucidation of **Ascochitine** using 2D NMR.



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Caption: Experimental workflow for the 2D NMR-based structural elucidation of **Ascochitine**.



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Caption: Logical relationship of 2D NMR data interpretation for **Ascochitine**'s structure confirmation.

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